3-Chloro-2-(3-methoxypropoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(3-methoxypropoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . It is characterized by the presence of a chloro group, a methoxypropoxy group, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-methoxypropoxy)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-Chloro-2-(3-methoxypropoxy)benzoic acid
Reduction: 3-Chloro-2-(3-methoxypropoxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Chloro-2-(3-methoxypropoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-methoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxypropoxy groups may also contribute to the compound’s overall reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methoxybenzaldehyde
- 3-Chloro-2-(2-methoxyethoxy)benzaldehyde
- 3-Chloro-2-(4-methoxybutoxy)benzaldehyde
Uniqueness
3-Chloro-2-(3-methoxypropoxy)benzaldehyde is unique due to the presence of the 3-methoxypropoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-(3-methoxypropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-6-3-7-15-11-9(8-13)4-2-5-10(11)12/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIQYTAUZJKMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC=C1Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.